molecular formula C19H15N5O4S B2523190 N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 836663-39-9

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B2523190
CAS No.: 836663-39-9
M. Wt: 409.42
InChI Key: WONDFDXNDHDJGI-UHFFFAOYSA-N
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Description

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyrimidine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by fitting into the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing it from carrying out its role in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The metabolism and excretion of the compound are subjects of ongoing research .

Result of Action

The molecular effect of this compound is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the death of rapidly dividing cells, such as cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic variations .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
  • 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines

Uniqueness

N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro and sulfonamide groups enhances its potential as a pharmacophore, making it a valuable compound for drug development .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-13-3-8-16(11-18(13)24(25)26)29(27,28)22-15-6-4-14(5-7-15)17-12-23-10-2-9-20-19(23)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDFDXNDHDJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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